molecular formula C10H12F6O5 B13418838 Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester CAS No. 680-08-0

Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester

Cat. No.: B13418838
CAS No.: 680-08-0
M. Wt: 326.19 g/mol
InChI Key: HXVWSPYWLBVECZ-UHFFFAOYSA-N
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Description

Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C10H12F6O5 and a molecular weight of 326.19 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and hydroxy groups, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester typically involves the reaction of diethyl malonate with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydride for enolate formation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while nucleophilic substitution can result in the formation of various substituted malonic acid derivatives .

Mechanism of Action

The mechanism of action of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester involves its ability to form enolate intermediates, which can then participate in various chemical reactions. The trifluoromethyl and hydroxy groups enhance the reactivity of the compound, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl and hydroxy groups in malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester makes it unique compared to other similar compounds. These functional groups enhance its reactivity and make it a valuable reagent in various chemical transformations .

Properties

CAS No.

680-08-0

Molecular Formula

C10H12F6O5

Molecular Weight

326.19 g/mol

IUPAC Name

diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate

InChI

InChI=1S/C10H12F6O5/c1-3-20-6(17)5(7(18)21-4-2)8(19,9(11,12)13)10(14,15)16/h5,19H,3-4H2,1-2H3

InChI Key

HXVWSPYWLBVECZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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